molecular formula C8H9F5O2 B13712182 (E)-perfluoroprop-1-enyl pivalate

(E)-perfluoroprop-1-enyl pivalate

Cat. No.: B13712182
M. Wt: 232.15 g/mol
InChI Key: KRVSLQFYZIAIMM-PLNGDYQASA-N
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Description

2-(Pentafluoropropenyl)pivalate is a chemical compound with the molecular formula C8H9F5O2 and a molecular weight of 232.15. It is known for its unique structure, which includes a pentafluoropropenyl group attached to a pivalate ester. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pentafluoropropenyl)pivalate typically involves the esterification of pivalic acid with a pentafluoropropenyl alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or a strong acid resin, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for 2-(Pentafluoropropenyl)pivalate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(Pentafluoropropenyl)pivalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Pentafluoropropenyl)pivalate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Pentafluoropropenyl)pivalate involves its interaction with various molecular targets. The pentafluoropropenyl group can participate in electrophilic addition reactions, making it a valuable tool in modifying biomolecules. The compound’s fluorinated structure enhances its stability and reactivity, allowing it to interact with specific enzymes and proteins in biochemical pathways .

Comparison with Similar Compounds

  • Vinyl pivalate
  • 2-(Pentafluoropropenyl)acetate
  • 1-(Trifluoromethyl)vinyl acetate
  • 1,1,3,3,3-Pentafluoropropene

Comparison: 2-(Pentafluoropropenyl)pivalate stands out due to its unique combination of a pentafluoropropenyl group and a pivalate ester. This structure imparts distinct chemical properties, such as increased stability and reactivity, compared to other similar compounds. The presence of multiple fluorine atoms enhances its potential for use in advanced materials and biochemical research .

Properties

Molecular Formula

C8H9F5O2

Molecular Weight

232.15 g/mol

IUPAC Name

[(E)-1,2,3,3,3-pentafluoroprop-1-enyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C8H9F5O2/c1-7(2,3)6(14)15-5(10)4(9)8(11,12)13/h1-3H3/b5-4-

InChI Key

KRVSLQFYZIAIMM-PLNGDYQASA-N

Isomeric SMILES

CC(C)(C)C(=O)O/C(=C(/C(F)(F)F)\F)/F

Canonical SMILES

CC(C)(C)C(=O)OC(=C(C(F)(F)F)F)F

Origin of Product

United States

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